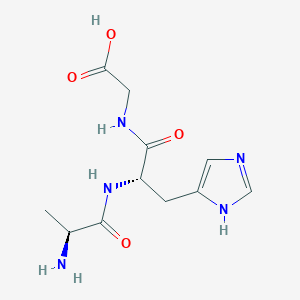![molecular formula C14H15NO4 B14583751 2-{[3-(4-Nitrophenyl)prop-2-yn-1-yl]oxy}oxane CAS No. 61266-31-7](/img/structure/B14583751.png)
2-{[3-(4-Nitrophenyl)prop-2-yn-1-yl]oxy}oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[3-(4-Nitrophenyl)prop-2-yn-1-yl]oxy}oxane is a chemical compound with the molecular formula C14H15NO4 and a molecular weight of 261.27 g/mol This compound is characterized by the presence of a nitrophenyl group attached to a prop-2-yn-1-yl chain, which is further connected to an oxane ring
Vorbereitungsmethoden
The synthesis of 2-{[3-(4-Nitrophenyl)prop-2-yn-1-yl]oxy}oxane typically involves the reaction of 1-iodo-4-nitrobenzene with propargyloxyoxane under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction mixture is heated to a specific temperature to facilitate the coupling reaction, resulting in the formation of the desired compound. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-{[3-(4-Nitrophenyl)prop-2-yn-1-yl]oxy}oxane undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-{[3-(4-Nitrophenyl)prop-2-yn-1-yl]oxy}oxane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-{[3-(4-Nitrophenyl)prop-2-yn-1-yl]oxy}oxane involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. The prop-2-yn-1-yl chain can also participate in various chemical reactions, contributing to the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-{[3-(4-Nitrophenyl)prop-2-yn-1-yl]oxy}oxane include:
2-(4-Nitrophenyl)-N-(prop-2-yn-1-yl)acetamide: This compound has a similar nitrophenyl group and prop-2-yn-1-yl chain but differs in the presence of an acetamide group.
2-(Prop-2-yn-1-yloxy)naphthalene: This compound features a prop-2-yn-1-yloxy group attached to a naphthalene ring, offering different chemical properties and applications.
Eigenschaften
CAS-Nummer |
61266-31-7 |
|---|---|
Molekularformel |
C14H15NO4 |
Molekulargewicht |
261.27 g/mol |
IUPAC-Name |
2-[3-(4-nitrophenyl)prop-2-ynoxy]oxane |
InChI |
InChI=1S/C14H15NO4/c16-15(17)13-8-6-12(7-9-13)4-3-11-19-14-5-1-2-10-18-14/h6-9,14H,1-2,5,10-11H2 |
InChI-Schlüssel |
MBAKAEMSFFRPCO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OCC#CC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


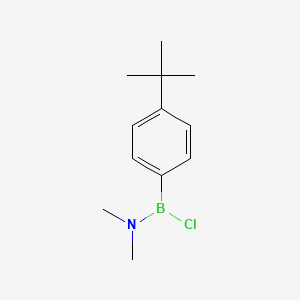
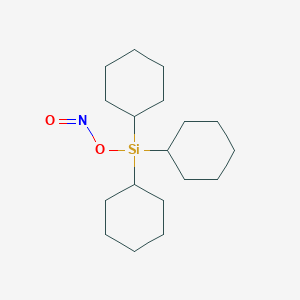
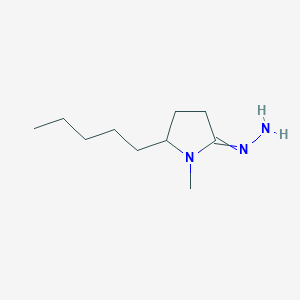
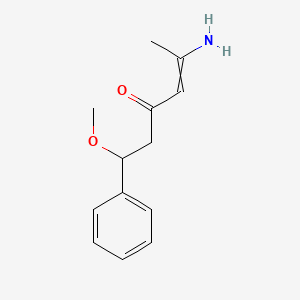
![2-[(4-Chlorophenyl)(hydroxyimino)methyl]-6-methylphenyl acetate](/img/structure/B14583679.png)
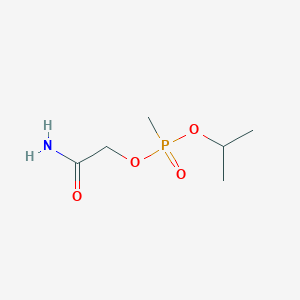
![3,4,5-Trimethyl-4,5,6,7,8,9-hexahydronaphtho[2,3-b]furan-4,9-diol](/img/structure/B14583697.png)

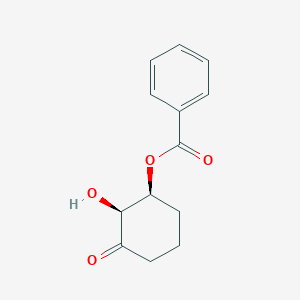

phenyl-lambda~6~-sulfanylidene}carbamate](/img/structure/B14583716.png)

![Acetic acid, [(1,4,5,6-tetrahydro-4,6-diphenyl-1,3,5-triazin-2-yl)thio]-](/img/structure/B14583737.png)
